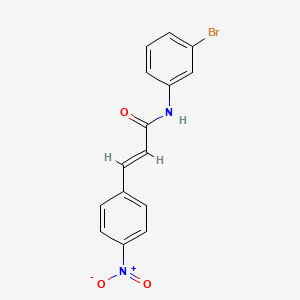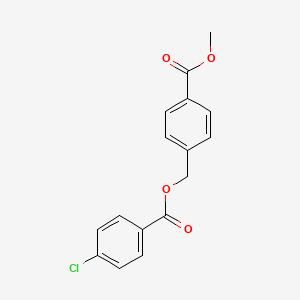![molecular formula C16H14N4S B5776779 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 6627-98-1](/img/structure/B5776779.png)
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as MBAPT, is a heterocyclic compound that belongs to the class of triazole derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In
Applications De Recherche Scientifique
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit significant anticancer activity against a range of cancer cell lines. In biochemistry, it has been shown to possess potent antioxidant and anti-inflammatory properties. In materials science, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Mécanisme D'action
The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to exert its biological activity by interacting with cellular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It also has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It also has been found to possess potent antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. In addition, further studies are needed to determine its long-term toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of interest is to further elucidate its mechanism of action and cellular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic potential. Another area of interest is to explore its potential applications in other fields, such as materials science and catalysis. Finally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 3-methylbenzaldehyde, phenylhydrazine, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde and the hydrazine, followed by the addition of the thiosemicarbazide. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Propriétés
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVFMDVTVQQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358299 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
CAS RN |
6627-98-1 |
Source


|
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5776697.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5776704.png)
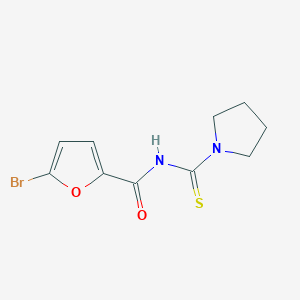
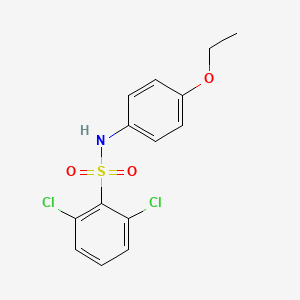
![6-[(4-bromophenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5776713.png)
![N-(3,5-dichloro-4-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5776715.png)
![methyl [7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5776726.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B5776730.png)
![4-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5776745.png)
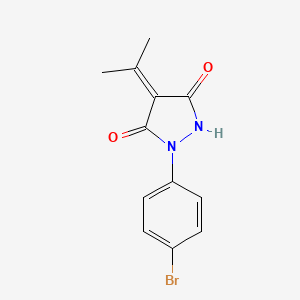
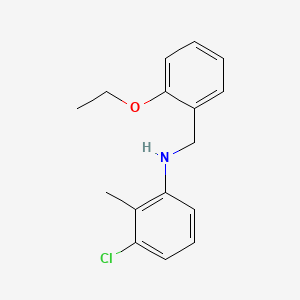
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
